Halipeptin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H52N4O7S |
|---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
(1R,4S,7S,10S,14S)-4-[(2S)-4-hydroxybutan-2-yl]-10-[(2R,5S)-5-hydroxyoctan-2-yl]-1,3,7,11,11,14-hexamethyl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadec-15(18)-ene-2,5,8,12-tetrone |
InChI |
InChI=1S/C30H52N4O7S/c1-10-11-21(36)13-12-18(3)23-29(6,7)27(39)32-19(4)25-33-30(8,16-42-25)28(40)34(9)22(17(2)14-15-35)24(37)31-20(5)26(38)41-23/h17-23,35-36H,10-16H2,1-9H3,(H,31,37)(H,32,39)/t17-,18+,19-,20-,21-,22-,23-,30-/m0/s1 |
InChI Key |
GAJPPJIIJWAAGB-HSCPCXRGSA-N |
Isomeric SMILES |
CCC[C@@H](CC[C@@H](C)[C@H]1C(C(=O)N[C@H](C2=N[C@@](CS2)(C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C)[C@@H](C)CCO)C)C)C)(C)C)O |
Canonical SMILES |
CCCC(CCC(C)C1C(C(=O)NC(C2=NC(CS2)(C(=O)N(C(C(=O)NC(C(=O)O1)C)C(C)CCO)C)C)C)(C)C)O |
Synonyms |
halipeptin B |
Origin of Product |
United States |
Isolation and Source Organism of Halipeptin B
Methodological Approaches for Extraction and Purification from Marine Matrices
Chromatographic Separation Methodologies
Other Advanced Chromatographic Separations
The purification of Halipeptin B from the crude extract necessitated the use of multiple advanced chromatographic techniques. Following the initial extraction and partitioning, the resulting bioactive fraction was subjected to several rounds of column chromatography.
Initially, normal-phase column chromatography was employed. This technique separates compounds based on their polarity, with less polar compounds eluting before more polar ones. This step served to separate the complex mixture into simpler fractions.
Subsequently, the fractions containing the compounds of interest were further purified using reversed-phase column chromatography. In this method, a non-polar stationary phase is used with a polar mobile phase, causing more polar compounds to elute first. This step was instrumental in the separation of Halipeptin A and B from other components in the fractions.
Structural Elucidation of Halipeptin B
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools in the structural elucidation of complex organic molecules like Halipeptin B. They allow researchers to probe the molecular structure at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the local environment of atoms within a molecule. acs.orgnih.govcaltech.edu The analysis of NMR spectra, both one-dimensional and two-dimensional, is crucial for piecing together the structure of this compound. acs.orgnih.govcaltech.edupreprints.org
One-Dimensional NMR (¹H, ¹³C)
One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule and their chemical environments. acs.orgnih.govcaltech.edustanford.edu
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows signals corresponding to the different types of protons, with their chemical shifts (δ), multiplicities, and coupling constants providing insights into the neighboring protons and functional groups. Analysis of the integration of these signals helps determine the relative number of each type of proton. acs.orgnih.govcaltech.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule. acs.orgnih.govcaltech.edu Analysis of the chemical shifts in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. caltech.edu
While specific, detailed ¹H and ¹³C NMR data tables for this compound were not directly available in the search results, the original research on halipeptins A and B confirms the extensive use of these 1D NMR techniques for structural determination. acs.orgnih.govcaltech.edu
Two-Dimensional NMR (COSY, TOCSY, HMQC, HMBC, ROESY)
Two-dimensional (2D) NMR experiments provide connectivity information between atoms, which is essential for constructing the molecular framework. acs.orgnih.govcaltech.edupreprints.org
COSY (COrrelation SpectroscopY): COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. acs.orgcaltech.edupreprints.orgprinceton.edu This helps identify spin systems within the molecule. abdn.ac.uk
TOCSY (TOtal Correlation SpectroscopY): TOCSY experiments show correlations between all protons within a coupled spin system. acs.orgcaltech.edupreprints.orgprinceton.edu This is particularly useful for identifying amino acid residues and sugar moieties in peptides and depsipeptides. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): HMQC or HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond correlations). acs.orgcaltech.edupreprints.orgprinceton.edu This allows for the assignment of carbon signals based on assigned proton signals. acs.orgcaltech.edu
The initial structural determination and subsequent revision of halipeptins were heavily reliant on the comprehensive analysis of these 2D NMR data, including COSY, TOCSY, HMQC, HMBC, and ROESY experiments. acs.orgcaltech.edu
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways. acs.orgnih.govcaltech.eduabdn.ac.uk
High-Resolution Mass Spectrometry (HRMS, HRESIMS)
High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the accurate mass of the molecule. caltech.eduresearchgate.net This accurate mass is then used to calculate the elemental formula of the compound. caltech.eduabdn.ac.uk For this compound, HRMS data provided crucial information regarding its molecular formula, which was particularly important during the structural revision process. caltech.edu Initial HRMS data for Halipeptin A, a related compound, supported a molecular formula that was later revised based on new MS data and synthetic studies, highlighting the importance of accurate mass measurements. caltech.edu
Fragmentation Pattern Analysis and Tandem MS (MS/MS)
Analyzing the fragmentation pattern of a molecule in the mass spectrometer provides information about its substructures. nih.govlibretexts.orgcopernicus.org Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. nih.govnih.govresearchgate.net This technique helps in sequencing peptides and determining the connectivity of residues in complex molecules like depsipeptides. nih.gov
For this compound, fragmentation pattern analysis and MS/MS experiments were used to deduce the sequence of amino and hydroxy acid residues and their connectivity within the cyclic structure. caltech.edu By examining the masses of the fragment ions, researchers could identify characteristic cleavages that corresponded to the loss of specific amino or hydroxy acid units, thereby providing evidence for the arrangement of these components in the depsipeptide ring. caltech.edunih.gov
Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy
UV and IR spectroscopy played a role in the initial characterization of this compound, providing insights into the presence of certain functional groups within the molecule acs.orgnih.govacs.orgphcog.com. While specific detailed data for this compound's UV and IR spectra were not extensively detailed in the search results, IR spectroscopy, in general, is known to reveal characteristic absorption bands corresponding to O-H and/or N-H stretching vibrations (typically around 3300-3500 cm⁻¹) and carbonyl stretching vibrations (around 1600-1800 cm⁻¹), such as those from amide or ester linkages present in depsipeptides phcog.com. UV spectroscopy can indicate the presence of conjugated systems or chromophores. These spectroscopic methods, in conjunction with NMR and MS, were essential for piecing together the structural fragments of this compound acs.orgnih.govacs.orgphcog.com.
Detailed Structural Features of this compound
This compound is characterized by a complex molecular architecture that combines features of both peptides and polyketides acs.orgmdpi.com. Its structure includes a cyclic depsipeptide core and a polyketide-derived moiety acs.orgmdpi.com.
Identification of Amino Acid Residues and Their Stereochemistry
The cyclic framework of this compound is composed of several residues, including both common and unusual amino acids, as well as a hydroxy fatty acid acs.orgnih.govacs.org. The identification and determination of the stereochemistry of these residues were critical steps in the structural elucidation. Techniques such as NMR spectroscopy and methods like Marfey's method, often coupled with HPLC, have been employed to determine the absolute configuration of the amino acid constituents nih.govmdpi.com.
Characterization of the Polyketide Moiety
This compound is described as a mixed-biogenesis metabolite, meaning it is synthesized through pathways involving both peptide synthetases and polyketide synthases acs.orgmdpi.comnih.gov. The polyketide portion of this compound is derived from a modified fatty acid. In this compound, this moiety is identified as 3-hydroxy-2,2,4-trimethyl-7-hydroxydecanoic acid acs.orgnih.govacs.orgencyclopedia.pub. This highly substituted decanoic acid is linked to the peptidic portion, contributing to the macrocyclic structure acs.org. The polyketide chain is typically assembled through the iterative condensation of small carboxylic acid units, a process catalyzed by polyketide synthases mdpi.comnih.govrsc.org. The specific modifications, such as hydroxylation and methylation, at various positions along the decanoic acid chain are characteristic features of this polyketide moiety in this compound acs.orgnih.govacs.orgencyclopedia.pub.
Data Tables
| Feature | Description |
| Cyclic Ring Size | 17-membered acs.orgnih.govacs.orgrsc.orgrsc.org |
| Residue Count | Five rsc.orgrsc.org |
| Bond Types in Ring | Amide and Ester (depsipeptide) ctdbase.orgacs.orgnih.govacs.org |
| L-Alanine Residues | Two acs.orgnih.govacs.orgrsc.orgrsc.org |
| L-Alanine Stereochemistry | L acs.orgnih.govacs.orgmdpi.com |
| Unusual Amino Acid | N-methyl-delta-hydroxyisoleucine acs.orgnih.govacs.orgunisa.it |
| Polyketide Moiety | 3-hydroxy-2,2,4-trimethyl-7-hydroxydecanoic acid acs.orgnih.govacs.orgencyclopedia.pub |
| Source Organism | Marine sponge of the Haliclona species acs.orgnih.govacs.orgmdpi.comrsc.orgrsc.org |
1,2-Oxazetidine-4-methyl-4-carboxylic acid Fragment
Initially, the structure of this compound was proposed to contain a 1,2-oxazetidine-4-methyl-4-carboxylic acid moiety. acs.orgnih.govnih.gov This unusual four-membered heterocyclic ring system was suggested based on the interpretation of NMR and mass spectral data. caltech.edursc.orgabdn.ac.uk Specifically, the initial HRFABMS data for halipeptin A (a closely related compound) was consistent with a molecular formula containing only carbon, hydrogen, nitrogen, and oxygen, supporting the presence of an oxazetidine ring. caltech.eduabdn.ac.uk Early synthetic efforts also targeted this proposed oxazetidine fragment. vu.ltbrandeis.edu
3-Hydroxy-2,2,4-trimethyl-7-hydroxydecanoic Acid (HTMHD) Residue (Specific to this compound)
A key component of this compound is the 3-hydroxy-2,2,4-trimethyl-7-hydroxydecanoic acid (HTMHD) residue. acs.orgunina.itresearchgate.netresearchgate.netmdpi.com This fatty acid-like chain is incorporated into the cyclic depsipeptide structure. The presence and structure of this residue were determined through spectroscopic analysis and chemical degradation studies. caltech.eduresearchgate.netresearchgate.net
Distinction from Halipeptin A (3-hydroxy-2,2,4-trimethyl-7-methoxydecanoic acid in Halipeptin A)
The primary structural difference between this compound and halipeptin A lies in the modification of the decanoic acid residue. acs.orgunina.itresearchgate.net In halipeptin A, this residue is 3-hydroxy-2,2,4-trimethyl-7-methoxydecanoic acid (HTMMD). acs.orgnih.govnih.govresearchgate.net In contrast, this compound features a hydroxyl group at the C-7 position of this chain, resulting in the 3-hydroxy-2,2,4-trimethyl-7-hydroxydecanoic acid (HTMHD) residue. acs.orgunina.itresearchgate.netresearchgate.netmdpi.com This difference, a methoxy (B1213986) group in Halipeptin A versus a hydroxyl group in this compound, was identified through comparative spectroscopic analysis of the two compounds. acs.orgnih.govacs.org
Here is a comparison of the relevant residues in Halipeptin A and this compound:
| Compound | Decanoic Acid Residue |
| Halipeptin A | 3-hydroxy-2,2,4-trimethyl-7-methoxydecanoic acid (HTMMD) |
| This compound | 3-hydroxy-2,2,4-trimethyl-7-hydroxydecanoic acid (HTMHD) |
Challenges and Revisions in Structural Assignment (e.g., Oxazetidine vs. Thiazoline (B8809763) Moiety)
The initial structural assignment of the halipeptins, including this compound, faced challenges, particularly concerning the nature of the heterocyclic moiety. caltech.edursc.orgabdn.ac.ukrsc.orgcapes.gov.brresearchgate.netrsc.orgslideshare.net The initially proposed 1,2-oxazetidine ring was later revised. rsc.orgrsc.orgcapes.gov.brresearchgate.netrsc.org
Subsequent research, including the isolation of halipeptin C and a re-evaluation of spectroscopic data, suggested that the heterocyclic portion was, in fact, a thiazoline unit rather than an oxazetidine. caltech.edursc.orgcapes.gov.brresearchgate.netrsc.org This revision was supported by comparing the spectral data of the natural products with synthetic models of both the oxazetidine and thiazoline rings. rsc.orgcapes.gov.brresearchgate.net GIAO calculated 13C NMR chemical shifts for model compounds further supported the revised thiazoline structure. rsc.orgcapes.gov.brresearchgate.net The initial misassignment was partly attributed to the interpretation of early HRMS data and the assumption that the compounds contained only CHNO. caltech.edursc.orgabdn.ac.ukslideshare.net More accurate HRMS data later indicated the presence of sulfur, consistent with a thiazoline ring. caltech.eduslideshare.net
The revised structure, incorporating a thiazoline ring, is now widely accepted. rsc.orgcapes.gov.brresearchgate.netrsc.org This highlights the complexities involved in the structural elucidation of novel natural products, where initial interpretations of spectroscopic data may require revision based on new evidence and advanced analytical techniques. rsc.orgabdn.ac.ukslideshare.net
Biosynthesis of Halipeptin B
Proposed Biosynthetic Pathway
The proposed pathway for Halipeptin B involves the assembly of both amino acid and fatty acid-like building blocks. mdpi.comnih.gov
Mixed Biogenesis: Integration of Peptidic and Polyketide Pathways
Halipeptins A and B are characterized as mixed-biogenesis metabolites. mdpi.comnih.gov This means their structure is derived from both peptidic units, typically assembled by NRPS machinery, and polyketide portions, synthesized by PKS enzymes. mdpi.comnih.gov The peptidic part is connected to a polyketide framework. mdpi.comnih.gov
Role of Non-Ribosomal Peptide Synthetases (NRPSs)
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the biosynthesis of non-ribosomal peptides. amazonaws.commdpi.comnih.govnih.gov While Halipeptin is described as a putative NRPS product, specific synthetase genes have not been definitively identified in all contexts univ-lille.fr. NRPS systems activate and condense amino acids, including non-proteinogenic ones, without requiring an mRNA template or ribosomes. mdpi.comnih.gov The peptidic portion of this compound is assembled through the action of these enzyme systems. mdpi.comnih.gov
Involvement of Polyketide Synthases (PKSs)
Polyketide synthases (PKSs) are enzyme systems that assemble polyketides, a diverse group of natural products derived from the repeated condensation of acyl thioesters, such as malonyl-CoA and methylmalonyl-CoA. mdpi.comnih.govrsc.org The polyketide framework of this compound, which includes components like 3-hydroxy-2,2,4-trimethyl-7-methoxydecanoic acid (HTMMD), is synthesized by PKS machinery. mdpi.comnih.govmdpi.com
Hybrid NRPS-PKS Systems
Many complex natural products, including some marine peptides, are synthesized by hybrid NRPS-PKS systems. amazonaws.commdpi.comnih.gov These systems combine the modular nature of both NRPS and PKS enzymes, allowing for the incorporation of both amino acids and polyketide building blocks into a single molecule. mdpi.comnih.govrsc.org The biosynthesis of this compound is understood to involve such a hybrid system, where NRPS and PKS modules likely work in concert to assemble the distinct peptidic and polyketide segments before cyclization occurs. mdpi.comnih.gov
Enzyme Systems and Precursor Incorporation Studies
The biosynthesis relies on polyfunctional enzymes characteristic of NRPS and PKS pathways. amazonaws.commdpi.comnih.gov These enzymes contain specific domains responsible for substrate recognition, activation, condensation, modification, and release of the growing chain. While detailed precursor incorporation studies specifically for this compound are not extensively detailed in the provided search results, the presence of unique residues like 3-hydroxy-2,2,4-trimethyl-7-methoxydecanoic acid (HTMMD) and N-methyl-delta-hydroxyisoleucine suggests the incorporation of modified fatty acid and amino acid precursors during the biosynthetic process. mdpi.comnih.gov HTMMD, for instance, is a substituted fatty acid incorporated into the polyketide portion. mdpi.comnih.govmdpi.com
Genetic Basis of this compound Production
Information specifically on the isolated and characterized biosynthetic gene cluster for this compound is limited in the provided search results. While the biosynthesis is attributed to NRPS and PKS systems, and the genes encoding such systems are typically found in biosynthetic gene clusters chapman.edunih.gov, a specific gene cluster for this compound from Haliclona species is not explicitly described as identified or sequenced. Some sources note that for certain halipeptins, synthetase genes have not been identified univ-lille.fr. Research into the genetic basis of marine natural product biosynthesis often involves metagenomics and sequencing of microbial symbionts associated with the marine organism from which the compound was isolated, as these symbionts are frequently the true producers of the bioactive molecules. chapman.edunih.gov
Pre Clinical Biological Activities and Pharmacological Investigations of Halipeptin B
Anti-inflammatory Properties
Halipeptin B, along with Halipeptin A, has demonstrated notable anti-inflammatory effects in various pre-clinical models. nih.govscielo.brscielo.br
In vivo Models of Inflammation (e.g., Carrageenan-Induced Edema in Mice)
Research has shown that Halipeptins A and B exhibit significant anti-inflammatory activity in in vivo models, such as the carrageenan-induced paw edema in mice. nih.govacs.orgscielo.brscielo.br In one study, Halipeptin A at a dose of 300 µg/kg (intraperitoneal administration) caused approximately 60% inhibition of edema in mice. acs.org While specific detailed data for this compound in this model are often presented alongside Halipeptin A due to their co-occurrence and similar initial findings, the collective evidence from studies on Haliclona species extracts rich in these peptides supports their in vivo anti-inflammatory potential. scielo.brscielo.br Extracts containing Halipeptins A and B have been shown to reduce formalin-induced paw edema in mice in a dose-dependent manner. scielo.br
Comparison of Potency with Reference Anti-inflammatory Agents
Studies have indicated that the anti-inflammatory activity of Halipeptin A can be potent, in some cases reported to be even stronger than classical anti-inflammatory drugs like naproxen (B1676952) and indomethacin (B1671933) in inhibiting edema in mice. nih.gov While direct comparative potency data specifically for this compound against these reference agents is less extensively detailed in the provided snippets, the strong activity observed for the mixture and Halipeptin A suggests that this compound likely contributes to this effect and may possess comparable potency. nih.govscielo.brscielo.br
Cellular Anti-inflammatory Assays (e.g., Inhibition of Inflammatory Mediators)
Although the provided information primarily highlights in vivo effects, marine natural products, including peptides, are known to exert anti-inflammatory effects through the inhibition of various inflammatory mediators. researchgate.netmdpi.com These can include the modulation of enzymes like cyclooxygenase (COX) and lipoxygenase, and the reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) production. researchgate.netmdpi.comfrontiersin.orgresearchgate.net While direct cellular assay data specifically detailing this compound's impact on these mediators is not explicitly provided in the search results, related studies on marine sponge extracts and other cyclopeptides from marine sources demonstrate these mechanisms as common pathways for their anti-inflammatory action. researchgate.netmdpi.comfrontiersin.orgresearchgate.netresearchgate.net For instance, some compounds have shown significant inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. mdpi.com
Anticancer and Cytotoxic Activity Evaluation
This compound has also been evaluated for its potential anticancer and cytotoxic activities against various human cancer cell lines. frontiersin.orgencyclopedia.pubnih.gov
In vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, Leukemia L1210, THP-1, MRC-5)
Research has demonstrated that this compound exhibits cytotoxic activity against several human cancer cell lines in vitro. Notably, naturally isolated Halipeptin D, a related halipeptin, has shown significant cytotoxicity against HCT116 cells with an IC50 value of 7 nM. encyclopedia.pubnih.gov While direct IC50 values specifically for naturally isolated this compound against HCT-116, Leukemia L1210, THP-1, and MRC-5 are not uniformly presented across the provided snippets, related studies on marine peptides and depsipeptides offer context. For example, other marine-derived cyclopeptides have shown cytotoxicity against HCT-116 cells with varying IC50 values. frontiersin.orgencyclopedia.pubnih.govmdpi.commdpi.comnih.gov Some marine peptides have also been tested against Leukemia L1210 cells and THP-1 cells, as well as MRC-5 cells, indicating these are common cell lines used in the evaluation of marine natural products. frontiersin.orgfrontiersin.orgencyclopedia.pubnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov
Here is a table summarizing some reported cytotoxic activities of related compounds and mentioning cell lines relevant to this compound studies:
| Compound Name | Source Organism | Cell Line | IC50 / ED50 Value | Reference |
| Halipeptin D (Natural) | Leiosella cf. arenifibrosa | HCT116 | 7 nM | encyclopedia.pubnih.gov |
| Theopapuamide | Theonella swinhoei | CEM-TART (leukemia) | 0.5 µM | frontiersin.orgnih.gov |
| Theopapuamide | Theonella swinhoei | HCT116 | 0.9 µM | frontiersin.orgnih.gov |
| Keramamide E | Theonella sp. | L1210 (leukemia) | 1.42 µM | encyclopedia.pubnih.gov |
| Keramamide K | Theonella sp. | L1210 (leukemia) | 0.77 µM | encyclopedia.pubnih.gov |
| Keramamide L | Theonella sp. | L1210 (leukemia) | 0.5 µM | encyclopedia.pubnih.gov |
| Aciculitins A-C | Cymbastela sp. | HCT116 | 0.37 µM | frontiersin.orgencyclopedia.pub |
| Scleritodermin A | Scleritoderma nodosum | HCT116 | 1.9 µM | encyclopedia.pubnih.gov |
| Carteritin A | Stylissa carteri | HCT116 | 1.3 µM | encyclopedia.pub |
| Stylissatin B | Stylissa massa | HCT116 | 2.3 - 10.6 µM | encyclopedia.pub |
| Koshikamide B | Marine sponge | HCT-116 | 7.5 µg/mL | mdpi.com |
| Koshikamide B | Marine sponge | P388 (leukemia) | 0.45 µg/mL | mdpi.com |
| Sansalvamide A | Fusarium sp. | HCT-116 | 9.8 µg/mL | mdpi.com |
| Callyaerins | Callyspongia aerizusa | THP-1 | Not cytotoxic | mdpi.comnih.gov |
| Callyaerins | Callyspongia aerizusa | MRC-5 | No cytotoxicity noted | mdpi.commdpi.com |
Comparative Analysis of Synthetic vs. Naturally Isolated Material Activity
A notable observation in the study of halipeptins, particularly Halipeptin D, is the discrepancy in cytotoxic activity between naturally isolated and synthetically produced material. encyclopedia.pubnih.gov Naturally isolated Halipeptin D showed potent cytotoxicity against HCT116 cells (IC50 = 7 nM), while synthetic Halipeptin D and other synthetic halipeptins (A-C) did not exhibit potent cytotoxicity. encyclopedia.pubnih.govnih.gov This difference has led to the hypothesis that the naturally derived sample might have been contaminated with other highly cytotoxic agents during isolation. encyclopedia.pubnih.gov This highlights the importance of comparing the biological activities of both natural and synthetic versions of a compound to confirm its intrinsic properties and rule out the effects of co-isolated substances.
Selectivity in Cellular Antiproliferative Effects
Research into the antiproliferative effects of marine natural products often involves evaluating their activity against various cancer cell lines to understand their selectivity mdpi.com. While some studies highlight the cytotoxic potential of compounds from Haliclona species and related depsipeptides against cancer cells, specific detailed data on the selectivity of this compound's antiproliferative effects across a broad panel of cell lines is not extensively reported in the provided search results nih.govmdpi.comznaturforsch.com. Some cyclic peptides, in general, are noted for potentially enhanced receptor selectivity due to their rigid structures mdpi.comnih.gov. Halipeptins A and B have shown promising antitumor activity, being cytotoxic against HCT-116 human colon carcinoma cells in the nanomolar range researchgate.net. One study on a Haliclona sp. extract, which would contain halipeptins, showed cytotoxicity in A549 non-small cell lung cancer cells but not in RAW264.7 macrophages, suggesting some degree of selectivity at the extract level nih.gov.
Evaluation of Other Biological Activities
Beyond antiproliferative effects, this compound and related compounds from marine sponges have been explored for other biological activities.
Antimicrobial Assays (e.g., Antibacterial, Antifungal, Antiviral)
Marine organisms, including sponges, are a recognized source of compounds with antimicrobial properties researchgate.netmdpi.comjmb.or.krmdpi.com. Halipeptins A and B have been mentioned in the context of marine natural products with potential antimicrobial properties researchgate.netmdpi.com. While the search results indicate that marine peptides, in general, can exhibit antibacterial, antifungal, and antiviral activities, specific detailed data on the antimicrobial activity of isolated this compound is limited in the provided snippets mdpi.commdpi.commdpi.comnih.govbiointerfaceresearch.com. Some studies on marine sponge extracts containing halipeptins have shown antiviral effects, for instance, against rotavirus in cell-based assays jmb.or.krjmb.or.kr.
Immunomodulatory Effects (if distinct from anti-inflammatory)
Halipeptins A and B were initially characterized for their potent anti-inflammatory activity nih.govscielo.bracs.orgamazonaws.comresearchgate.net. This anti-inflammatory effect, such as the reduction of edema observed with Halipeptin A in mice, can be considered a form of immunomodulation nih.govscielo.br. While the term "immunomodulatory" is used in broader discussions of marine bioactives and sponge extracts containing halipeptins, specific mechanisms of immunomodulation for this compound distinct from its anti-inflammatory action are not detailed in the provided search results scielo.brscielo.bramazonaws.comresearchgate.net. Anti-inflammatory compounds often modulate immune responses by affecting inflammatory mediators or pathways mdpi.com.
Compound Information
| Compound Name | PubChem CID |
| This compound | 10416331 |
Note: PubChem CID for this compound was found as CID 10416331 nih.gov. Another CID, 5352062, is associated with the broader category of Depsipeptides, which includes this compound ctdbase.org. CID 10416331 is specifically listed for this compound nih.gov.This compound is a cyclic depsipeptide isolated from the marine sponge Haliclona sp. nih.govencyclopedia.pub. It is structurally related to Halipeptin A, with a difference in the substitution pattern of one of its unique fatty acid residues nih.gov. Halipeptins are part of a group of marine natural products that have attracted scientific interest due to their diverse biological activities researchgate.netnih.gov.
Marine sponges are a recognized source of bioactive natural products with various potential pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects researchgate.netscielo.br. This compound, as a component isolated from Haliclona species, has been subject to investigations regarding several pre-clinical biological activities.
Selectivity in Cellular Antiproliferative Effects
Evaluating the antiproliferative selectivity of marine natural products typically involves testing their activity against a range of cancer cell lines to understand differential effects mdpi.com. While some studies indicate the cytotoxic potential of compounds derived from Haliclona species and related depsipeptides against cancer cells, comprehensive data specifically detailing this compound's antiproliferative selectivity across a wide panel of cell lines is not extensively available in the provided search results nih.govmdpi.comznaturforsch.com. Cyclic peptides, in general, are noted for potentially enhanced receptor selectivity due to their structural rigidity mdpi.comnih.gov. Halipeptins A and B have demonstrated promising antitumor activity, exhibiting cytotoxicity against HCT-116 human colon carcinoma cells in the nanomolar range researchgate.net. An extract from Haliclona sp., which contains halipeptins, showed cytotoxic effects in A549 non-small cell lung cancer cells but not in RAW264.7 macrophages, suggesting some level of selectivity at the extract level nih.gov.
Evaluation of Other Biological Activities
In addition to antiproliferative effects, this compound and related compounds from marine sponges have been explored for other biological activities.
Antimicrobial Assays (e.g., Antibacterial, Antifungal, Antiviral)
Marine organisms, including sponges, represent a known source of compounds with antimicrobial properties researchgate.netmdpi.comjmb.or.krmdpi.com. Halipeptins A and B have been mentioned within the context of marine natural products possessing potential antimicrobial characteristics researchgate.netmdpi.com. While the search results indicate that marine peptides broadly can show antibacterial, antifungal, and antiviral activities, specific detailed data on the antimicrobial activity of isolated this compound is limited within the provided snippets mdpi.commdpi.commdpi.comnih.govbiointerfaceresearch.com. Some studies on marine sponge extracts containing halipeptins have reported antiviral effects, such as against rotavirus in cell-based assays jmb.or.krjmb.or.kr.
Immunomodulatory Effects (if distinct from anti-inflammatory)
Halipeptins A and B were initially identified for their potent anti-inflammatory activity nih.govscielo.bracs.orgamazonaws.comresearchgate.net. This anti-inflammatory action, exemplified by the reduction of edema observed with Halipeptin A in mice, can be considered a form of immunomodulation nih.govscielo.br. Although the term "immunomodulatory" appears in broader discussions of marine bioactives and sponge extracts containing halipeptins, specific mechanisms of immunomodulation for this compound that are distinct from its anti-inflammatory effects are not detailed in the provided search results scielo.brscielo.bramazonaws.comresearchgate.net. Compounds with anti-inflammatory properties often modulate immune responses by influencing inflammatory mediators or pathways mdpi.com.
Mechanistic Investigations of Halipeptin B Action
Current Understanding of Molecular Targets
The identification of specific molecular targets for Halipeptin B is an ongoing area of research. While its biological effects, such as anti-inflammatory activity, are recognized, the direct molecules or pathways it interacts with are not yet fully characterized.
Status of Target Identification
The molecular target of halipeptins, including this compound, is not definitively known. mdpi.com Research into marine natural products, including peptides like halipeptins, often involves identifying their bioactivity initially, with subsequent studies focusing on elucidating the specific molecular interactions responsible for these effects. researchgate.net The complex structures of cyclic depsipeptides like this compound present challenges in target deconvolution. nih.govmdpi.com
Potential Interference with Cellular Signaling Pathways
Marine natural products have been shown to interfere with various cellular signaling pathways involved in inflammation and other biological processes. researchgate.netnih.gov The NF-κB pathway is a key signaling cascade involved in inflammatory responses and immune regulation. dntb.gov.uanih.gov Some marine-derived molecules have demonstrated the ability to suppress NF-κB-dependent gene expression, leading to anti-inflammatory and anti-tumor effects. nih.gov While halipeptins are mentioned in the context of marine natural products that may interfere with NF-κB, specific detailed research findings explicitly detailing this compound's direct interaction or inhibitory effect on the NF-κB pathway are not extensively reported in the provided search results. However, the broader class of marine peptides and depsipeptides is known to include molecules that modulate this pathway. dntb.gov.uaresearchgate.netnih.gov
Cellular and Subcellular Effects
While the precise molecular target remains elusive, studies on the biological activities of halipeptins, including this compound, suggest effects at the cellular level. Halipeptin A, a closely related compound, has shown potent anti-inflammatory activity in vivo, which implies modulation of cellular processes involved in inflammation. nih.govdntb.gov.uascienceopen.com Marine sponge extracts containing halipeptins have also been studied for their effects on inflammatory mediators in cell lines such as RAW 264.7 macrophages, showing a dose-dependent decrease in nitric oxide production and a significant reduction in IL-1β formation. jmb.or.kr These findings indicate that compounds within these extracts, potentially including this compound, can influence the cellular production of inflammatory molecules. jmb.or.kr
Synthetic Chemistry of Halipeptin B and Analogs
Total Synthesis Approaches for Halipeptin B and Related Compounds
Total synthesis efforts for this compound and its analogs have explored different strategies to assemble the molecule's complex architecture. These approaches typically involve the preparation of key fragments, followed by their coupling and subsequent macrocyclization to form the final cyclic depsipeptide structure. nih.govnih.gov
Key Bond-Forming Reactions (e.g., Peptide Bond Formation, Macrolactamization)
Several key bond-forming reactions are central to the synthesis of this compound. Peptide bond formation, linking the amino acid residues, is typically achieved using standard coupling reagents and protocols developed in peptide chemistry khanacademy.org. These methods aim to minimize racemization and ensure efficient amide bond formation between protected amino acids or peptide fragments. benchchem.com
Macrolactamization, the formation of the large cyclic amide ring, is a critical and often challenging step in the total synthesis of cyclic peptides and depsipeptides like this compound. nih.govbenchchem.comjst.go.jpscispace.com This reaction requires careful control of concentration and reaction conditions to favor intramolecular cyclization over intermolecular polymerization. Various coupling reagents and strategies have been employed for the macrolactamization step, with the choice of method influencing the yield and efficiency of cyclization. benchchem.comscispace.com For example, the use of reagents like HATU has been reported for achieving macrolactamization in related cyclic peptides scispace.com.
Another important bond formation is the ester linkage characteristic of depsipeptides, which connects a hydroxyl group of one residue to the carboxyl group of another. rsc.org The formation of this ester bond, particularly within a macrocyclic structure, also requires specific coupling conditions. rsc.org
Stereoselective Synthesis of Unique Amino Acid Building Blocks
The stereochemistry of this compound is crucial for its biological activity, necessitating stereoselective methods for the synthesis of its constituent amino acids, especially the non-proteinogenic ones.
N-methyl-δ-hydroxyisoleucine Synthesis
The synthesis of the (2S,3S)-N-methyl-δ-hydroxyisoleucine residue, a unique component of this compound, requires precise control of stereochemistry at multiple centers. Synthetic routes to this building block have been developed, often involving asymmetric synthesis techniques to establish the correct stereochemical configuration. molaid.comresearchgate.net Approaches have included strategies utilizing silyl-assisted rearrangements and stereoselective reductions to achieve the desired diastereomer and install the N-methyl group. researchgate.net
Oxazetidine Moiety Construction
Initial structural proposals for Halipeptin A and B included a 1,2-oxazetidine-4-methyl-4-carboxylic acid moiety acs.org. However, subsequent research and synthetic efforts led to a structural revision, indicating that this moiety is actually a thiazoline (B8809763) ring in the natural products researchgate.netunisa.itcaltech.edu. Despite the revision, synthetic studies towards the originally proposed oxazetidine moiety were pursued, contributing to the understanding of this heterocyclic system. researchgate.netvu.ltdntb.gov.uaethz.ch The synthesis of substituted 1,2-oxazetidines has been explored through various routes, including intramolecular N-alkylation reactions. researchgate.netvu.lt
Control of Chiral Centers in Polyketide Fragments
The polyketide portion of this compound, particularly the highly substituted decanoic acid derivative, contains several chiral centers that must be controlled during synthesis. researchgate.net Stereoselective reactions, such as asymmetric aldol (B89426) reactions, have been employed to establish the correct absolute and relative configurations of these chiral centers within the polyketide chain. researchgate.netnih.govrsc.org The assembly of these fragments requires methods that maintain the established stereochemistry throughout the coupling and cyclization steps. organicchemistry.eu
Methodological Advancements in Depsipeptide Synthesis
Methodological advancements in depsipeptide synthesis are relevant to the total synthesis of this compound. Solid-phase peptide synthesis (SPPS) has evolved significantly and is a primary approach for synthesizing peptides and small proteins frontiersin.org. Modern SPPS often utilizes Fmoc/tBu or Boc/bzl strategies for N-terminal protection frontiersin.org. The depsipeptide technique has been developed for SPPS, particularly for difficult sequences prone to aggregation nih.govacs.org. This method involves synthesizing the peptide as a depsipeptide analogue derived from serine or threonine, which can be more soluble, followed by an O-acyl to N-acyl migration to form the native peptide bond nih.gov. Automated solid-phase synthesis methodologies have also been developed for depsides and depsipeptides using appropriate protecting groups and coupling systems for ester bond formation acs.org. Coupling reagents like DCC and HOBt in mixed solvent systems have been explored for peptide synthesis, including precursors to cyclodepsipeptides rsc.org. The use of HOAt-derived uronium type reagents, such as HATU, has proven efficient in certain cyclization steps in the synthesis of related compounds like Halipeptin A rsc.org.
Synthesis and Evaluation of this compound Analogs and Derivatives
The synthesis of this compound analogs and derivatives is undertaken to explore the structural features responsible for its biological activities and potentially develop compounds with improved properties researchgate.net.
Design Principles for Analog Generation
Design principles for generating this compound analogs often involve modifying specific residues or functional groups within the molecule while considering the complex macrocyclic structure and stereochemistry benchchem.com. Retrosynthetic analysis is a key step, disassembling the macrocycle into linear precursors and focusing on ester and amide linkages for modular assembly benchchem.com. Modifications can target the thiazoline-containing fragment, N-methylated amino acid residues, the hydroxy acid subunit, or the macrocyclic core benchchem.com. Researchers should optimize coupling reagents and solvent polarity to minimize side reactions and validate batch-to-batch consistency benchchem.com.
Synthesis of Structural Variants (e.g., Oxazoline (B21484) Analogues, Epi-Isoleucine Analogues)
The synthesis of specific structural variants of this compound has been reported. The total synthesis of oxazoline analogues of Halipeptin D has been achieved researchgate.netnih.gov. One synthetic strategy involved a late-stage construction of the oxazoline ring after a macrolactamization process to secure the macrocycle researchgate.netnih.gov. This strategy provides a flexible route to various isomers of the polyketide domain of the halipeptins researchgate.netnih.gov. Another approach to synthesizing halipeptins and their analogues involved assembling building blocks through macrolactamization to form a hydroxy thioamide precursor, which furnished the epi-isoleucine analogue of Halipeptin D researchgate.netnih.govresearchgate.net. A different approach involved thiazoline formation prior to macrolactamization, leading to a mixture of halipeptins and their epimers researchgate.netnih.gov. The use of DAST (diethylamino)sulfur trifluoride) has been noted in thiazoline construction during the synthesis of halipeptins researchgate.net.
Methodological Comparisons of Synthetic Strategies
Comparative studies of different synthetic strategies for this compound and related depsipeptides highlight the challenges and successes in constructing these complex molecules. For instance, in the synthesis of Halipeptin A, different approaches and coupling reagents like HATU have been employed for macrocyclization rsc.org. While specific detailed data tables comparing the yields and efficiency of various routes for this compound synthesis were not extensively found in the search results, the literature indicates that different strategies can lead to variations in yield and the formation of epimers researchgate.netnih.gov. Challenges such as epimerization at the α-carbon during depsipeptide synthesis, particularly due to competing azlactone formation, have been noted in the synthesis of related compounds, suggesting that appropriate choices of reaction conditions and protective group strategies are crucial rsc.org. Solid-phase synthesis offers advantages like simplified work-up and the potential for parallel synthesis, but the development of methods for depsipeptides on solid phase is less advanced compared to peptides mdpi.com.
Structure Activity Relationship Sar Studies of Halipeptin B Analogs
Influence of Specific Residues on Biological Activity
The biological activity of halipeptin B is intricately linked to the nature and arrangement of its constituent amino acids and the polyketide moiety. Modifications to specific residues can significantly impact the compound's potency and pharmacological profile.
Role of the Polyketide Framework and its Substitutions (e.g., HTMHD vs. HTMMD)
The polyketide framework is a distinctive feature of this compound. This compound contains a 3-hydroxy-2,2,4-trimethyl-7-hydroxydecanoic acid (HTMHD) residue as part of its polyketide chain. acs.orgnih.gov This differs from halipeptin A, which contains a 3-hydroxy-2,2,4-trimethyl-7-methoxydecanoic acid (HTMMD) residue, where a methoxy (B1213986) group replaces the hydroxyl group at the C-7 position. acs.orgnih.gov This seemingly subtle difference in the polyketide chain, specifically the presence of a hydroxyl versus a methoxy group at the terminal end, is a key point of investigation in SAR studies. The variation in substitution at this position is expected to influence interactions with biological targets and potentially affect membrane permeability or metabolic stability. While specific detailed comparative data on the biological activities of synthetic analogs focusing solely on the HTMHD vs. HTMMD difference in the context of this compound is not extensively detailed in the provided search results, the general principle in SAR is that such modifications in lipophilic or hydrogen-bonding capabilities can alter activity. researchgate.netuq.edu.au
Correlation Between Structural Modifications and Biological Potency/Selectivity
SAR studies aim to establish clear correlations between specific structural changes in this compound and the resulting changes in its biological potency and selectivity. This involves synthesizing a series of analogs, each with a defined modification, and then testing their biological activity in relevant assays. For example, if a particular functional group is essential for activity, its removal or modification would lead to a significant decrease or complete loss of potency. Conversely, if a modification enhances activity or selectivity, it suggests that the altered feature improves binding to the target or reduces off-target interactions.
Rational Design of this compound Inspired Scaffolds for Enhanced Bioactivity
The insights gained from SAR studies can inform the rational design of new molecules inspired by the this compound scaffold. researchgate.netacs.org This involves using the understanding of key structural features and their relationship to activity to design simplified or modified analogs with improved properties, such as enhanced potency, increased selectivity for a particular target, improved metabolic stability, or reduced toxicity. researchgate.net Rational design can involve incorporating favorable structural elements from this compound into novel scaffolds or modifying the this compound structure to overcome limitations identified in SAR studies. This approach leverages the natural product as a lead compound for the development of novel therapeutic agents with potentially enhanced bioactivity profiles. mdpi.comresearchgate.netnih.govresearchgate.net
Here is a conceptual table illustrating how data from SAR studies might be presented, based on the types of modifications discussed:
| Analog Description | Modified Feature(s) | Biological Activity (e.g., IC50 μM) | Notes |
| This compound (Natural) | - | Potent Anti-inflammatory | Baseline |
| Analog with HTMMD instead of HTMHD | Polyketide C-7 substitution (OMe vs OH) | Activity X | Comparison of functional group impact |
| Analog with altered depsipeptide bond | Position or type of ester bond | Activity Y | Impact on backbone conformation |
| Analog with altered stereochemistry | Stereochemistry of unusual amino acid(s) | Activity Z | Importance of 3D structure |
| Simplified cyclic core analog | Reduced ring size or residues | Activity W | Assessment of minimal pharmacophore |
Note: The activities (X, Y, Z, W) in this table are hypothetical and for illustrative purposes only, demonstrating how SAR data would be presented.
Advanced Research Methodologies for Halipeptin B Characterization and Study
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a significant role in the study of complex natural products like halipeptin B, particularly in structural elucidation and understanding their behavior at the molecular level researchgate.netmdpi.com. These methods can complement experimental techniques such as NMR and mass spectrometry, especially when dealing with limited sample quantities or challenging structural features researchgate.net.
Conformational Analysis and Dynamics
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which directly impacts their physical properties, chemical reactivity, and biological activity nih.gov. For cyclic depsipeptides like this compound, which possess a degree of conformational flexibility due to the presence of ester and amide linkages within the ring, computational methods are essential to explore the accessible conformational space ctdbase.org. Studies involving halipeptins have utilized computational predictions, such as those based on Density Functional Theory (DFT), to support structural assignments and understand their conformational preferences researchgate.netcaltech.edu. Boltzmann-averaged 13C NMR chemical shifts, derived from conformational analysis, have been used in the structural elucidation of related compounds and could be applied to this compound to validate proposed structures against experimental NMR data researchgate.netiasoc.it.
Ligand-Target Docking Studies
Ligand-target docking studies aim to predict the preferred orientation and binding affinity of a small molecule (ligand) to a biological target, such as a protein mdpi.com. While specific docking studies for this compound were not extensively detailed in the search results, the application of docking is a common practice for understanding the potential mechanism of action of bioactive compounds by identifying likely binding partners mdpi.comasiapharmaceutics.info. Given that halipeptin A, a close analog of this compound, has shown potent anti-inflammatory activity, docking studies could be employed to investigate its interaction with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) or proteins in the NF-κB pathway, which are known targets for anti-inflammatory agents mdpi.comcsfarmacie.cz. Docking analysis can help to rationalize observed biological activities and guide the design of analogs with improved properties mdpi.com.
Proteomic and Metabolomic Approaches in Identifying Biological Pathways
Proteomics and metabolomics are powerful "-omics" approaches used to study the complete set of proteins and small-molecule metabolites within a biological system, respectively researchgate.net. These techniques can provide insights into the biological pathways affected by a compound like this compound.
Metabolomics can be used to identify changes in the metabolic profile of cells or organisms treated with this compound, potentially revealing the pathways it influences bham.ac.ukacs.org. Advanced mass spectrometric techniques, such as Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS), have been used in metabolomic studies to identify secondary metabolites, including this compound, produced by microorganisms bham.ac.uk. This indicates the utility of such techniques in detecting and characterizing the compound within complex biological samples.
Proteomics can help in identifying protein targets or pathways modulated by this compound. By comparing the protein expression profiles of treated versus untreated cells, researchers can identify proteins whose levels are altered, suggesting their involvement in the compound's biological effects researchgate.net. For example, studies on other anti-inflammatory cyclopeptides have used two-dimensional DIGE proteomics to identify proteins involved in processes like metabolism, structural stability, protein folding, and gene expression that were affected by the compounds researchgate.net. Applying similar proteomic approaches to cells treated with this compound could help elucidate the specific proteins and downstream pathways responsible for its observed anti-inflammatory or other potential activities.
Advanced Imaging Techniques for Cellular Localization and Effects
Advanced imaging techniques are crucial for visualizing the distribution of a compound within cells and tissues, as well as observing its effects on cellular structures and processes. While direct studies on the cellular localization of this compound using advanced imaging were not prominently featured in the search results, such techniques are routinely used in biological research to understand the cellular targets and mechanisms of action of bioactive molecules wordpress.comiastate.edu.
Confocal microscopy, for instance, has been used in studies of other marine natural products to assess membrane disruption and damage in cells mdpi.com. Techniques like fluorescence microscopy, particularly with fluorescently labeled analogs of this compound, could be employed to track its entry into cells, its distribution within different cellular compartments (e.g., cytoplasm, nucleus, specific organelles), and its co-localization with potential protein targets. Super-resolution cellular imaging techniques, such as localization-based super-resolution microscopy, offer even higher spatial resolution, allowing for more detailed visualization of the compound's precise location within cellular nanostructures wordpress.comiastate.edu. Observing the cellular effects of this compound using live-cell imaging could also provide dynamic information about its impact on cellular morphology, organelle function, or specific biological processes like apoptosis or inflammation.
Conclusion and Future Research Perspectives
Summary of Key Academic Findings on Halipeptin B
Academic research on this compound, alongside its congener Halipeptin A, has primarily focused on its isolation, structural elucidation, and initial biological activity assessments. Both halipeptins A and B are 17-membered cyclic depsipeptides. nih.govmdpi.com Halipeptin A has demonstrated potent anti-inflammatory activity in in vivo models, showing significant inhibition of edema in mice. nih.govacs.org While this compound is structurally similar, specific detailed biological findings focusing solely on this compound are less extensively reported compared to Halipeptin A in the initial discoveries. However, their structural similarity suggests potential for shared or related bioactivities. nih.govmdpi.com Synthetic studies have been conducted on halipeptins, contributing to the understanding of their chemical structures and providing routes for obtaining analogues. nih.govrice.edu
Remaining Challenges in this compound Research
Despite the initial characterization and synthetic efforts, several challenges remain in the research of this compound. A significant challenge lies in the limited understanding of its specific biological activities compared to Halipeptin A. While Halipeptin A has shown potent anti-inflammatory effects, the distinct pharmacological profile and potential therapeutic applications of this compound require further in-depth investigation. Another challenge is the difficulty in obtaining sufficient quantities of this compound from its natural source, the marine sponge Haliclona species, which can hinder comprehensive biological evaluations and further research. The complex structure of cyclic depsipeptides like this compound also presents challenges in synthetic endeavors aimed at producing sufficient amounts for research or developing simplified analogues.
Proposed Avenues for Future Investigation
Future research on this compound should aim to address the current limitations and expand the understanding of this marine natural product.
A crucial avenue for future research is the comprehensive identification and validation of the specific molecular targets of this compound. While some marine natural products are known to target various pathways, including those involved in inflammation, the precise proteins or enzymes that this compound interacts with are not yet clearly defined. mdpi.comresearchgate.net Techniques such as activity-based protein profiling, pull-down assays, and advancedलॉकjson [ { "section_number": "10.1", "section_title": "Summary of Key Academic Findings on this compound", "content": "Academic research on this compound, alongside its congener Halipeptin A, has primarily focused on its isolation, structural elucidation, and initial biological activity assessments. Both halipeptins A and B are 17-membered cyclic depsipeptides. nih.govmdpi.com Halipeptin A has demonstrated potent anti-inflammatory activity in in vivo models, showing significant inhibition of edema in mice. nih.govacs.org While this compound is structurally similar, specific detailed biological findings focusing solely on this compound are less extensively reported compared to Halipeptin A in the initial discoveries. However, their structural similarity suggests potential for shared or related bioactivities. nih.govmdpi.com Synthetic studies have been conducted on halipeptins, contributing to the understanding of their chemical structures and providing routes for obtaining analogues. nih.govrice.edu", "tables": [] }, { "section_number": "10.2", "section_title": "Remaining Challenges in this compound Research", "content": "Despite the initial characterization and synthetic efforts, several challenges remain in the research of this compound. A significant challenge lies in the limited understanding of its specific biological activities compared to Halipeptin A. While Halipeptin A has shown potent anti-inflammatory effects, the distinct pharmacological profile and potential therapeutic applications of this compound require further in-depth investigation. Another challenge is the difficulty in obtaining sufficient quantities of this compound from its natural source, the marine sponge Haliclona species, which can hinder comprehensive biological evaluations and further research. The complex structure of cyclic depsipeptides like this compound also presents challenges in synthetic endeavors aimed at producing sufficient amounts for research or developing simplified analogues.", "tables": [] }, { "section_number": "10.3", "section_title": "Proposed Avenues for Future Investigation", "content": "Future research on this compound should aim to address the current limitations and expand the understanding of this marine natural product.", "subsections": [ { "section_number": "10.3.1", "section_title": "In-depth Molecular Target Identification and Validation", "content": "A crucial avenue for future research is the comprehensive identification and validation of the specific molecular targets of this compound. While some marine natural products are known to target various pathways, including those involved in inflammation, the precise proteins or enzymes that this compound interacts with are not yet clearly defined. mdpi.comresearchgate.net Techniques such as activity-based protein profiling, pull-down assays, and advanced imaging could be employed to pinpoint its binding partners within cells and tissues. mdpi.comresearchgate.net Validating these targets through genetic or biochemical methods would provide critical insights into the mechanisms underlying its observed or potential bioactivities. nih.gov", "tables": [] }, { "section_number": "10.3.2", "section_title": "Detailed Biosynthetic Gene Cluster Elucidation", "content": "Elucidating the detailed biosynthetic gene cluster responsible for this compound production in Haliclona species or its associated microorganisms is another important area for future study. mdpi.comnih.gov Understanding the genetic machinery involved in the biosynthesis of this complex depsipeptide could pave the way for biotechnological approaches to produce this compound or its analogues more sustainably and in larger quantities. nih.gov Genomic and transcriptomic analyses, coupled with gene editing techniques like CRISPR-Cas9, could be utilized to identify and manipulate the genes encoding the non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) involved in its synthesis. mdpi.comnih.govuniv-lille.fr", "tables": [] }, { "section_number": "10.3.3", "section_title": "Development of Simplified Analogs with Targeted Biological Profiles", "content": "Given the complexity of this compound, the development of simplified analogues with improved properties is a promising research direction. nih.govcaltech.edu Rational design based on the structure-activity relationships (SAR) of this compound and its related compounds could lead to the synthesis of less complex molecules that retain or enhance desired biological activities while potentially improving bioavailability and reducing synthesis challenges. nih.govresearchgate.net These simplified analogues could serve as leads for the development of new therapeutic agents. researchgate.net", "tables": [] }, { "section_number": "10.3.4", "section_title": "Exploration of Additional Bioactivities and Therapeutic Applications", "content": "Beyond the reported anti-inflammatory potential, further research is warranted to explore a broader spectrum of bioactivities for this compound. mdpi.comrice.eduuniv-lille.frnih.gov Marine natural products are known for their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and immunosuppressive effects. nih.govmdpi.commdpi.comresearchgate.netmdpi.com Screening this compound against various biological targets and disease models could reveal novel therapeutic applications. mdpi.comresearchgate.netmdpi.com Investigating its potential in areas such as cancer therapy, infectious diseases, or other inflammatory conditions could uncover new avenues for its utilization. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comscienceopen.com", "tables": [] } ] } ]
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to construct complex molecules. While the provided search results discuss the total synthesis of Halipeptins A and D and analogues using purely chemical methods researchgate.netnih.gov, and mention chemoenzymatic approaches for other natural products mdpi.comrsc.orgunisa.itnih.govrsc.org, a specific detailed chemoenzymatic synthetic route for this compound is not explicitly described in the provided snippets.
However, research on the synthesis of fragments of related compounds, such as the asymmetric synthesis of a plausible polyketide fragment of Halipeptin A and a noncoded amino acid found in Halipeptin A, suggests that stereoselective methods are crucial for constructing these complex molecules unisa.it. Chemoenzymatic approaches are increasingly utilized in natural product synthesis due to their potential for efficiency and stereoselectivity, often mimicking biosynthetic pathways mdpi.comengineering.org.cn. The total synthesis of halipeptins A and D involved key steps including peptide-bond formation, thiazoline (B8809763) construction, and macrolactamization researchgate.netnih.gov. Future research could explore incorporating enzymatic steps into such routes to potentially improve efficiency or stereocontrol for this compound synthesis.
Significance of this compound as a Research Lead in Natural Product Drug Discovery
Natural products, including marine-derived compounds like this compound, are significant sources of lead compounds for drug discovery due to their inherent structural diversity and biological activities nih.govscirp.org. This compound, along with other halipeptins, has been reported to possess various biological properties, including anti-inflammatory, antioxidant, antiparasitic, antitumor, and antimicrobial activities researchgate.net.
Specifically, Halipeptin A, a closely related analog, demonstrated potent anti-inflammatory activity in vivo, showing significant inhibition of edema in mice nih.govscienceopen.com. While detailed biological evaluation data specifically for this compound across a wide range of assays is not extensively detailed in the provided snippets, the reported activities of related halipeptins highlight the potential of this class of compounds as research leads nih.govresearchgate.net. The structural complexity of natural products like this compound often leads to the discovery of new biological targets, pathways, or modes of action, making them valuable starting points for developing new therapeutic agents engineering.org.cnnih.gov.
The significance of this compound as a research lead stems from its origin in a marine organism, a prolific source of structurally unique and biologically active secondary metabolites mdpi.comresearchgate.netfrontiersin.org. The observed anti-inflammatory and other potential activities of halipeptins suggest that this compound warrants further investigation to fully understand its bioactivity profile and therapeutic potential researchgate.net. Identifying quality natural product scaffolds like halipeptins that exhibit promising in vitro potency and are amenable to chemical optimization is crucial in the drug discovery process nih.gov.
This compound is a marine-derived cyclic depsipeptide with a complex structure that includes a thiazoline unit. Its isolation and structural characterization, along with the reported biological activities of related halipeptins, underscore its potential as a research lead in natural product drug discovery, particularly in the area of anti-inflammatory agents nih.govcapes.gov.brresearchgate.net.
Future research perspectives for this compound include a more comprehensive investigation of its specific biological activities and underlying mechanisms of action. While general activities for halipeptins have been reported, detailed research findings specific to this compound's potency and cellular targets are needed researchgate.net. Further exploration of synthetic routes, including the development of efficient chemoenzymatic strategies, could provide access to larger quantities of this compound and its analogues for extensive biological evaluation and structure-activity relationship studies nih.govmdpi.com. Given the challenges in obtaining sufficient amounts of natural products from their original sources, scalable and stereoselective synthetic methods are crucial for advancing this compound as a potential drug lead.
Moreover, investigating the biosynthesis of this compound could reveal novel enzymatic transformations that could be harnessed for biosynthetic or chemoenzymatic production engineering.org.cn. Understanding the biosynthetic machinery could also facilitate the generation of structural analogs with potentially improved pharmacological properties. The structural uniqueness of this compound, with its unusual amino acid and polyketide components, makes it an intriguing target for both synthetic chemists and chemical biologists seeking to explore novel chemical space for therapeutic development.
Q & A
Q. What are common pitfalls in interpreting this compound’s selectivity profiles, and how can they be avoided?
- Methodological Answer :
- Avoid overreliance on single-target assays; use panel screens (e.g., kinase/GPCR arrays) to assess off-target effects .
- Cross-validate selectivity claims with genetic knockdown/knockout models .
- Disclose assay limitations (e.g., substrate concentration in enzymatic assays) to prevent overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
